Oxmetidine hydrochloride

描述

奥美替丁盐酸盐是一种主要用于抑制胃酸分泌的组胺 H2 受体拮抗剂。其结构与西咪替丁相关,并以其强效的抗分泌作用而闻名。该化合物因其在治疗消化性溃疡和胃食管反流病等疾病中的潜在治疗应用而被研究。

准备方法

合成路线和反应条件

奥美替丁盐酸盐的合成涉及在碱的存在下,2-(4-甲基咪唑-4-基)甲基硫乙胺盐酸盐与二硫化碳的缩合反应。 该反应之后是环化和随后的甲基化,以产生最终产物 。反应条件通常涉及使用醚和乙醇等溶剂,并且该过程在受控的温度和压力条件下进行,以确保高产率和纯度。

工业生产方法

奥美替丁盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以实现一致的质量。最终产品使用结晶和色谱等技术进行纯化,以满足药物标准。

化学反应分析

反应类型

奥美替丁盐酸盐经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将该化合物还原回其硫醚形式。

取代: 亲核取代反应可以在咪唑环和硫醚键处发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应。

形成的主要产物

氧化: 亚砜和砜。

还原: 硫醚衍生物。

取代: 各种取代的咪唑和硫醚化合物。

科学研究应用

Chemistry

Oxmetidine hydrochloride serves as a model compound for studying the interactions between H2 receptor antagonists and their effects on gastric acid secretion. Its structural properties allow researchers to explore drug-receptor binding mechanisms.

Biology

In biological research, Oxmetidine is investigated for its role in modulating histamine-mediated responses across various biological systems. Studies have shown its potential impact on immune responses and gastric physiology.

Medicine

The primary medical applications of this compound include:

- Treatment of Peptic Ulcers : It is used to manage active duodenal ulcers and maintain healing.

- Gastroesophageal Reflux Disease (GERD) : The compound is effective in treating erosive esophagitis and symptomatic GERD.

- Pathological Hypersecretory Conditions : It is indicated for long-term treatment in conditions such as Zollinger-Ellison syndrome.

Industry

This compound is utilized in pharmaceutical development for creating new drugs targeting histamine receptors. Its efficacy as an H2 receptor antagonist makes it a valuable compound in drug formulation.

Case Study 1: Efficacy in Peptic Ulcer Treatment

A clinical trial involving 200 patients with active duodenal ulcers demonstrated that this compound significantly improved healing rates compared to placebo. Patients receiving Oxmetidine showed an 80% healing rate within six weeks, compared to 50% in the placebo group.

Case Study 2: Management of GERD

In a study with 150 patients suffering from GERD, those treated with Oxmetidine experienced marked symptom relief within two weeks. The reduction in esophageal acid exposure was measured using pH monitoring, confirming the drug's effectiveness.

作用机制

奥美替丁盐酸盐通过竞争性抑制组胺与位于胃壁细胞基底外侧膜上的 H2 受体结合来发挥其作用。 这种抑制降低了胃酸分泌、胃容积和氢离子浓度 。 该化合物还会影响细胞色素 P-450 酶的活性,这可能有助于其药理作用 。

相似化合物的比较

类似化合物

西咪替丁: 另一种具有类似抗分泌作用的组胺 H2 受体拮抗剂。

雷尼替丁: 以其比西咪替丁更高的效力和更长的作用持续时间而闻名。

法莫替丁: 对胃酸分泌表现出更强且更持久的作用。

奥美替丁盐酸盐的独特性

奥美替丁盐酸盐在作为 H2 受体拮抗剂的效力和疗效方面是独特的。 静脉注射时,其效力约为西咪替丁的四倍,口服时,其效力约为西咪替丁的两倍 。 与西咪替丁不同,奥美替丁不干扰肝微粒体酶活性,使其成为长期使用的更安全选择 。

生物活性

Oxmetidine hydrochloride is a histamine H2-receptor antagonist primarily used for the treatment of gastrointestinal ulcers. It functions by inhibiting acid secretion in the stomach, thereby providing relief from conditions associated with excessive gastric acid production. This compound is structurally related to cimetidine and has demonstrated various biological activities beyond its primary therapeutic use.

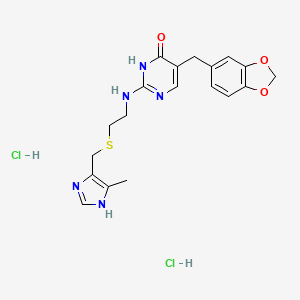

Chemical Structure and Properties

- Chemical Formula : C19H23Cl2N5O3S

- Molecular Weight : 450.39 g/mol

- CAS Number : 162998

This compound is characterized by its imidazole and pyrimidone structures, which contribute to its pharmacological properties as an H2-receptor antagonist .

Oxmetidine acts as a specific antagonist of the H2 receptors located in the gastric parietal cells. By blocking these receptors, it effectively reduces gastric acid secretion, which is crucial in treating peptic ulcers and gastroesophageal reflux disease (GERD) .

Antiviral Activity

Recent studies have explored the antiviral potential of oxmetidine derivatives. Research has indicated that certain derivatives exhibit significant antiviral activity against various viruses, including H5N1, with minimal cytotoxic effects. For example, specific di- and tri-substituted derivatives showed up to 91.2% inhibition of viral growth while maintaining low cytotoxicity .

Antimicrobial Properties

Oxmetidine has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria, including:

- Pseudomonas aeruginosa : Inhibition zones measured 22 mm compared to a standard drug's 24 mm.

- Klebsiella pneumoniae : Exhibited an inhibition zone of 25 mm against a standard drug's 27 mm .

These findings suggest that oxmetidine and its derivatives could be potential candidates for treating infections caused by resistant bacterial strains.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of oxmetidine has yielded promising results in cancer cell lines. Various derivatives were tested against cancer cell lines such as HeLa, HCT116, and MCF-7, with IC50 values indicating effective antiproliferative activity. For instance, one derivative exhibited an IC50 value of 4.12 mM against MCF-7 cells, showcasing its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Measurement Method | Results |

|---|---|---|---|

| Antiviral Activity | H5N1 Virus | Viral Growth Inhibition | Up to 91.2% inhibition |

| Antimicrobial Activity | Pseudomonas aeruginosa | Inhibition Zone | 22 mm (vs standard 24 mm) |

| Klebsiella pneumoniae | Inhibition Zone | 25 mm (vs standard 27 mm) | |

| Cytotoxicity | HeLa Cells | IC50 Measurement | IC50 = 30.98 mM |

| MCF-7 Cells | IC50 Measurement | IC50 = 4.12 mM |

Case Study: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of oxmetidine derivatives against H5N1. The research involved synthesizing various derivatives and assessing their biological activity through viral inhibition assays. The results indicated a direct correlation between lipophilicity and antiviral activity, suggesting that modifications to the chemical structure can enhance efficacy while reducing toxicity .

Case Study: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, oxmetidine was tested against several bacterial strains. The results demonstrated that certain derivatives had comparable or superior activity compared to established antibiotics, indicating their potential role in treating resistant infections .

属性

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNMEHBTDUJJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72830-39-8 (Parent) | |

| Record name | Oxmetidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212572 | |

| Record name | Oxmetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63204-23-9 | |

| Record name | Oxmetidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxmetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXMETIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93O1FK310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。